1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-10-19(2,3)21(15-6-5-13(25-4)9-14(12)15)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYMYFIGVCPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3C(=O)CCC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the quinoline derivative and introduce the pyrrolidine-2,5-dione moiety through a series of reactions, including alkylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
(i) 1-[2-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione (2j)
- Structure: Features a dithioloquinoline core with a thioxo group and methyl substituents.
- Synthesis: Prepared via condensation reactions involving quinoline anhydrides and pyrrolidine-2,5-dione precursors .
- Physicochemical Data: Yield: 71% Melting Point: 201–202°C Key NMR Signals: δ 8.77 (s, H-9 quinoline), 3.81 (s, OCH3) HRMS: m/z 435.0503 (C19H18N2O4S3+) .
(ii) 1-(2-(3-(4-Fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione (S2)
- Structure : Contains a pyrazoline ring substituted with fluorophenyl and tolyl groups.
- Bioactivity :
(iii) 3-(2-Chlorophenyl)-1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
- Structure : Combines chlorophenyl and piperazinyl groups.
- Bioactivity :
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Key Trends :
Biological Activity
1-[2-(6-Methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features that combine a quinoline moiety with a pyrrolidine dione. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.53 g/mol. The structure includes a quinoline core substituted with a methoxy group and a pyrrolidine dione component.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O4 |
| Molecular Weight | 425.53 g/mol |
| IUPAC Name | N-[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
| InChI Key | GQKYRYULAUMKPA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Activity : The presence of the methoxy group may contribute to its antioxidant properties by scavenging free radicals.
Antimicrobial Activity
Research indicates that compounds with quinoline structures often exhibit significant antimicrobial activity. Studies have shown that 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione effectively inhibits the growth of various bacterial strains and fungi.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of tumor growth in animal models
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of the compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.
- Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.
- In Vivo Anti-inflammatory Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Q & A
What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step organic reactions, including:
- Quinoline Core Formation : Alkylation or condensation reactions to construct the 6-methoxy-2,2,4-trimethylquinoline moiety.
- Pyrrolidine-2,5-dione Functionalization : Coupling via nucleophilic substitution or amidation to link the quinoline group to the pyrrolidine-dione backbone.
- Key Conditions :
- Temperature control (e.g., reflux in anhydrous solvents like THF or DMF) to prevent side reactions.
- Inert atmospheres (N₂ or Ar) to protect oxidation-sensitive intermediates .
- Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate high-purity product .
How can researchers validate the structural integrity of this compound using advanced spectroscopic and crystallographic methods?
Level : Basic
Methodological Answer :
Structural validation requires a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is recommended for small-molecule refinement, and SHELXS for phase determination in ambiguous cases .
How should researchers address contradictory spectral data or unexpected byproducts during synthesis?
Level : Advanced
Methodological Answer :
Contradictions often arise from:
- Isomeric Byproducts : Use preparative HPLC or chiral chromatography to separate isomers.
- Oxidative Degradation : Re-evaluate inert reaction conditions and storage (e.g., use antioxidant stabilizers like BHT) .
- Validation via Computational Chemistry :
- Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
- Employ reaction pathway simulations (e.g., using ICReDD’s quantum chemical calculations) to identify plausible intermediates .
What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?
Level : Advanced
Methodological Answer :
Yield optimization requires systematic experimentation:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to test variables:
- Solvent polarity (DMF vs. THF).
- Catalyst loading (e.g., Pd/C for coupling steps).
- Temperature gradients (room temp. vs. 60°C) .
- Kinetic Monitoring : In-situ FTIR or LC-MS to track reaction progress and identify rate-limiting steps .
- Scale-Up Considerations : Maintain consistent mixing (e.g., microfluidic reactors) to avoid mass transfer limitations .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., serotonin transporters or mycobacterial DprE1) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with bioactivity using descriptors like logP or HOMO/LUMO gaps .
- MD Simulations : Assess stability of ligand-receptor complexes (software: GROMACS) over 100 ns trajectories to prioritize derivatives .
What are the stability profiles of this compound under varying pH and temperature conditions?
Level : Basic
Methodological Answer :
- pH Stability :
- Acidic conditions (pH <3): Hydrolysis of the pyrrolidine-dione ring observed; stabilize with buffered solutions (pH 6-8).
- Basic conditions (pH >10): Degradation via quinoline demethylation; avoid prolonged exposure .
- Thermal Stability :
- TGA/DSC analysis shows decomposition onset at ~180°C. Store below 25°C in desiccated environments .
How can researchers resolve discrepancies in biological activity data across different assays?
Level : Advanced
Methodological Answer :
- Assay Standardization :
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Level : Basic
Methodological Answer :
- Chromatography :
- Crystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to enhance crystal lattice formation .
How can researchers leverage high-throughput screening (HTS) to evaluate pharmacological potential?
Level : Advanced
Methodological Answer :
- Library Design : Synthesize a focused library of 50-100 derivatives with systematic substituent variations (e.g., halogens, alkyl chains) .
- Automated Assays :
What are the best practices for documenting and reproducing synthetic procedures in publications?
Level : Advanced
Methodological Answer :
- Detailed Protocols :
- Report exact equivalents of reagents, solvent grades, and stirring rates.
- Include troubleshooting notes (e.g., "reaction fails if moisture exceeds 0.1%") .
- Data Archiving :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
